molecular formula C17H21ClFNO2 B1318417 (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride CAS No. 1158288-45-9

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride

Cat. No.: B1318417
CAS No.: 1158288-45-9
M. Wt: 325.8 g/mol
InChI Key: YYPDUWWPWYDSLQ-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride is a chemical compound that features a benzylamine structure with methoxy and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-(2-fluorophenyl)ethylamine.

    Reductive Amination: The key step involves the reductive amination of 2,3-dimethoxybenzaldehyde with 2-(2-fluorophenyl)ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of methoxy and fluoro substituents on biological activity.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-[2-(2-chloro-phenyl)-ethyl]-amine hydrochloride
  • (2,3-Dimethoxy-benzyl)-[2-(2-bromo-phenyl)-ethyl]-amine hydrochloride
  • (2,3-Dimethoxy-benzyl)-[2-(2-iodo-phenyl)-ethyl]-amine hydrochloride

Uniqueness

The presence of the fluoro group in (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, which can influence its reactivity and biological activity compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.ClH/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18;/h3-9,19H,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPDUWWPWYDSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589496
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158288-45-9
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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